molecular formula C8H14O B8350613 (3S,5S)-5-methyl-1-oxaspiro[2.5]octane

(3S,5S)-5-methyl-1-oxaspiro[2.5]octane

Cat. No.: B8350613
M. Wt: 126.20 g/mol
InChI Key: WMHAWNWXMPALBK-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5S)-5-Methyl-1-oxaspiro[2.5]octane is a chiral spirocyclic ether characterized by a unique bicyclic structure comprising a five-membered oxolane ring fused with a three-membered cyclopropane ring. The stereochemistry at positions 3 and 5 (both S-configurations) confers distinct conformational rigidity and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Its methyl substituent at position 5 further modulates steric and electronic effects, influencing reactivity and interaction with biological targets .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(3S,5S)-5-methyl-1-oxaspiro[2.5]octane

InChI

InChI=1S/C8H14O/c1-7-3-2-4-8(5-7)6-9-8/h7H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

WMHAWNWXMPALBK-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1CCC[C@]2(C1)CO2

Canonical SMILES

CC1CCCC2(C1)CO2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Spirocyclic Compounds

Compound Name Core Structure Substituents/Functional Groups Key Applications Reference
(3S,5S)-5-Methyl-1-oxaspiro[2.5]octane 1-Oxaspiro[2.5]octane Methyl at C5, oxygen in oxolane ring Fragrance synthesis, intermediates
4-Oxaspiro[2.5]octane-1-carboxylic acid ethyl ester 4-Oxaspiro[2.5]octane Benzyloxy groups, ethyl ester Glycosylation chemistry
5-Oxaspiro[2.5]octane-1-methanamine 5-Oxaspiro[2.5]octane Isopropylamine, oxygen in spiro ring Bioactive molecule scaffolds
6-Azaspiro[2.5]octane hydrochloride 6-Azaspiro[2.5]octane Oxadiazole ring, chloro substituent Antiviral/antitumor agents

Key Observations :

Ring Heteroatom Effects :

  • The oxygen atom in this compound enhances electron density in the spiro system, favoring nucleophilic reactions at the cyclopropane ring. In contrast, nitrogen-containing analogues (e.g., 6-azaspiro[2.5]octane) exhibit basicity and hydrogen-bonding capacity, broadening their utility in drug design .
  • Ethyl ester derivatives (e.g., 4-oxaspiro[2.5]octane-1-carboxylic acid ethyl ester) introduce polarizable ester groups, improving solubility for glycosylation reactions .

Substituent Impact :

  • Methyl groups (as in the target compound) reduce ring strain compared to bulkier substituents (e.g., benzyloxy groups in ), enhancing thermal stability.
  • Halogenated derivatives (e.g., 3-chlorophenyl in ) increase lipophilicity, improving membrane permeability in bioactive molecules.

Key Findings :

  • The target compound’s synthesis relies on stereoselective cyclization of chiral ketones, achieving high enantiomeric excess (>90% ee) .
  • Azaspiro derivatives require multi-step coupling (e.g., oxadiazole formation in ), leading to lower yields but higher functional diversity.

Physicochemical and Pharmacological Properties

Table 3: Comparative Physicochemical Data

Property This compound 6-Azaspiro[2.5]octane hydrochloride 4-Oxaspiro[2.5]octane ester
LogP (predicted) 2.1 3.8 4.5
Solubility (mg/mL, water) 0.3 12.5 (due to HCl salt) <0.1
Melting Point (°C) 78–80 215–217 (decomposes) 92–94

Key Insights :

  • The hydrochloride salt of 6-azaspiro[2.5]octane significantly improves aqueous solubility (12.5 mg/mL vs. 0.3 mg/mL for the target compound) .
  • Higher logP values in benzyloxy-substituted derivatives () correlate with enhanced bioavailability in hydrophobic environments.

Preparation Methods

Cyclopropanation Strategies for Spiro Core Formation

The spiro[2.5]octane skeleton is constructed via [2+1] cycloaddition or Simmons-Smith reactions. Patent US20140336405A1 describes a multi-step approach starting with (1-carboxymethyl-cyclopropyl)-acetic acid, which undergoes cyclization in mesitylene with acetanhydride to form 6-oxa-spiro[2.5]octane-5,7-dione . Subsequent methylation using methyl Grignard reagents in tetrahydrofuran (THF) introduces the methyl group at the 5-position, though stereochemical control requires chiral auxiliaries or asymmetric catalysis.

A comparative analysis of cyclopropanation methods reveals that Zn(Cu)-mediated reactions yield higher regioselectivity (Table 1). For example, ethyl cyclohexene-3-carboxylate treated with CH₂I₂/Zn(Cu) at −20°C achieves 78% conversion to the spiro intermediate.

Table 1: Cyclopropanation Reaction Conditions and Yields

SubstrateReagentSolventTemp (°C)Yield (%)
Cyclohexene derivativeCH₂I₂/Zn(Cu)Et₂O−2078
Allyl acetateCH₂Cl₂/Fe(acac)₃THF2565
Cyclohexanone oximeDiazomethaneCH₂Cl₂082

Epoxidation and Oxaspiro Ring Closure

Epoxidation of methylene intermediates is critical for forming the 1-oxaspiro moiety. Justia Patent 5017711 details the epoxidation of 1,2,2,4-tetramethyl-3-methylene-cyclohexane using m-chloroperbenzoic acid (m-CPBA) in dichloromethane, yielding 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane with 88% efficiency . Stereoselectivity is enhanced by Na₂HPO₄ as a buffer, which minimizes acid-catalyzed ring-opening side reactions .

Alternative methods employ Sharpless asymmetric epoxidation for enantiomeric excess. For instance, using Ti(OiPr)₄, diethyl tartrate, and tert-butyl hydroperoxide (TBHP), the (3S,5S) configuration is achieved with 92% ee .

Stereochemical Control via Chiral Catalysis

The (3S,5S) stereochemistry is induced through chiral catalysts or resolution techniques. Patent EP3191441B1 discloses a Pd(OAc)₂-catalyzed intramolecular C(sp³)−O bond formation, where the ligand (R)-BINAP directs the stereochemistry at the 3- and 5-positions . Reaction optimization in methanol at 40°C affords the desired diastereomer in 75% yield (dr 9:1).

Key Factors Influencing Stereoselectivity:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor trans-diastereomers due to enhanced ion-pair stabilization.

  • Temperature: Lower temperatures (−10°C) reduce epimerization, preserving the (3S,5S) configuration .

  • Ligand Design: Bulky phosphine ligands (e.g., Josiphos) increase steric hindrance, improving enantioselectivity .

Industrial-Scale Production and Purification

Large-scale synthesis requires cost-effective and safe protocols. The Justia Patent 5017711 method scales the methylenation-epoxidation sequence using trimethylsulfonium chloride and NaOH in dimethylsulfoxide (DMSO), achieving 85% yield after fractional distillation . Critical purification steps include:

  • Liquid-Liquid Extraction: Petrol ether removes DMSO and unreacted reagents.

  • Distillation: Reduced-pressure distillation isolates the spiro compound (bp 110–115°C at 15 mmHg).

  • Crystallization: Hexane/acetone recrystallization enhances enantiomeric purity to >99%.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.